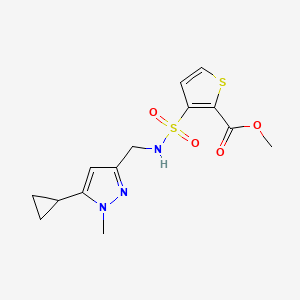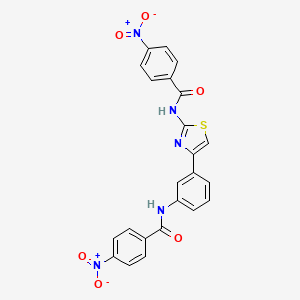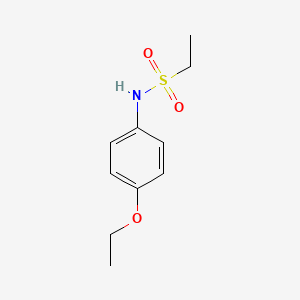![molecular formula C17H15N3O2S B2376120 5-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-2-carboxamide CAS No. 1795084-44-4](/img/structure/B2376120.png)
5-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-2-carboxamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of tetrahydrobenzo[d]thiazole .
Synthesis Analysis
The synthesis of this compound involves the use of various chemical reactions. In one study, a series of tetrahydrobenzo[d]thiazoles were synthesized . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in the synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex and includes a phenyl ring and a tetrahydrobenzo[d]thiazol-2-yl group. The presence of these groups contributes to the compound’s biological activity .Chemical Reactions Analysis
The compound undergoes various chemical reactions during its synthesis. The exact reactions depend on the specific synthesis process used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on its specific structure and the conditions under which it is studied. For example, one study found that a related compound had a melting point of 210–212°C .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds structurally related to 5-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-2-carboxamide have been extensively studied for their antimicrobial properties. For example, a study on novel Schiff bases derived from 2-aminobenzothiazole nucleus demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, showcasing the potential of thiazole derivatives as antibacterial agents (Palkar et al., 2017). Similarly, other derivatives have been evaluated for their antimicrobial activities against a range of bacterial and fungal strains, highlighting the versatility of these compounds in addressing different types of microbial infections (Jadhav et al., 2017).
Anticancer Properties
Research into thiazole and oxazole derivatives also extends into their anticancer applications. A study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed that these compounds exhibited moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers, compared to etoposide, a reference drug. This suggests that modifications to the thiazole core can significantly impact anticancer efficacy (Ravinaik et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit kinases such as ck2 and gsk3β . These kinases play crucial roles in cellular signaling pathways, affecting cell growth, proliferation, and survival.
Mode of Action
It is suggested that the presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition . This implies that the compound may interact with its targets, possibly through the formation of hydrogen bonds or other types of molecular interactions, leading to the inhibition of the kinase activity.
Biochemical Pathways
Given its potential inhibitory effect on kinases like ck2 and gsk3β , it can be inferred that it may impact pathways related to cell growth, proliferation, and survival. These kinases are involved in various cellular processes, including the regulation of the cell cycle, apoptosis, and cellular responses to DNA damage.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results. Therefore, it is difficult to outline its impact on bioavailability. The design and development of green chemistry techniques, which consider factors like solubility and stability, can influence the pharmacokinetic properties of similar compounds .
Result of Action
Given its potential inhibitory effect on kinases like ck2 and gsk3β , it can be inferred that it may inhibit cell growth and proliferation, and possibly induce cell death.
Propiedades
IUPAC Name |
5-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-15(20-17-19-12-8-4-5-9-14(12)23-17)16-18-10-13(22-16)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAADOLWXWCBSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2376038.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2376040.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2376044.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2376045.png)
![3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2376046.png)
![2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2376047.png)
![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-ylmethanamine hydrochloride](/img/structure/B2376049.png)
![3-(3-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2376050.png)
![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2376052.png)

![3-[(4-bromophenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2376056.png)

